molecular formula C20H25NO6 B10869512 Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate

Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B10869512
M. Wt: 375.4 g/mol
InChI Key: SNJGUNCPJCEODN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate involves several steps. One common method includes the acylation of dimedone (1) with acetic anhydride to produce 2-acetyldimedone (2). This intermediate is then reacted with the appropriate lipoamino acid (LAA) in the presence of triethylamine and a catalytic quantity of 4-dimethylaminopyridine (DMAP) in refluxing ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C20H25NO6/c1-11(18-14(22)9-20(2,3)10-15(18)23)21-13-8-17(26-5)16(25-4)7-12(13)19(24)27-6/h7-8,22H,9-10H2,1-6H3

InChI Key

SNJGUNCPJCEODN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=C(C=C1C(=O)OC)OC)OC)C2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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